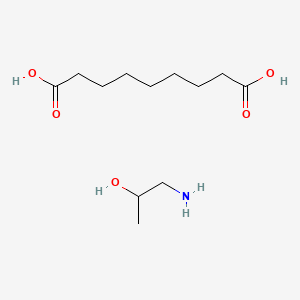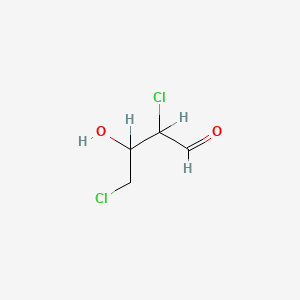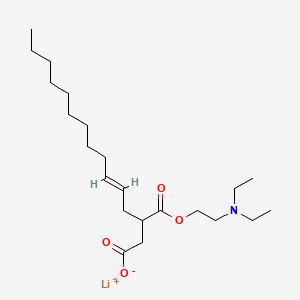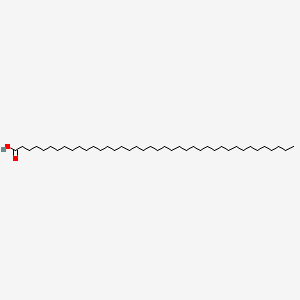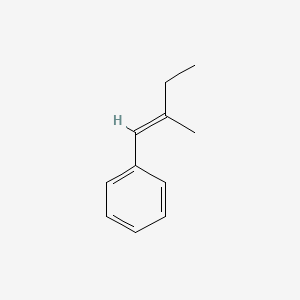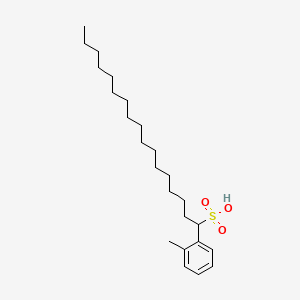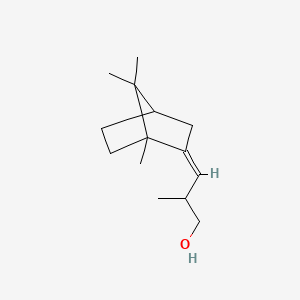
3-(2-Bornylidene)-2-methylpropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bornylidene)-2-methylpropanol is an organic compound with a unique structure that includes a bornylidene group attached to a methylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bornylidene)-2-methylpropanol typically involves the condensation of (2-bornylidene)acetaldehyde with other reagents. One common method is the three-component condensation reaction, where (2-bornylidene)acetaldehyde reacts with 2-naphthylamine and cyclic β-diketones under specific conditions . This reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as boron trifluoride-diethyl ether complex may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bornylidene)-2-methylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bornylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bornylidene)acetaldehyde, while reduction can produce this compound derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2-Bornylidene)-2-methylpropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bornylidene)-2-methylpropanol involves its interaction with specific molecular targets. The bornylidene group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bornylidene)acetaldehyde: A closely related compound with similar structural features.
2-Bornylidene-imidazolidine: Another derivative with a bornylidene group, used as a superbase in various reactions.
Uniqueness
3-(2-Bornylidene)-2-methylpropanol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94291-48-2 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(3Z)-2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)7-12-8-11-5-6-14(12,4)13(11,2)3/h7,10-11,15H,5-6,8-9H2,1-4H3/b12-7- |
InChI-Schlüssel |
BPFCFJIEYYCEKW-GHXNOFRVSA-N |
Isomerische SMILES |
CC(CO)/C=C\1/CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CC(CO)C=C1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


